REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH:6]=NC(C)(C)C)=[C:4](F)[CH:3]=1.[C:15]([O:19][C:20]([N:22]1[CH2:25][CH:24]([OH:26])[CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].[H-].[Na+].C([O-])([O-])=[O:30].[Na+].[Na+]>CC(O)=O.O.C1COCC1.CN(C=O)C>[C:15]([O:19][C:20]([N:22]1[CH2:25][CH:24]([O:26][C:4]2[CH:3]=[C:2]([Br:1])[CH:13]=[CH:12][C:5]=2[CH:6]=[O:30])[CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17] |f:2.3,4.5.6|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
title compound
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Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=NC(C)(C)C)C=C1)F
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 0° C
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid that
|
Type
|
WAIT
|
Details
|
After 5 h
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Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting solid was then triturated with 20% EtOAc in hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=CC(=C1)Br)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.9 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |